![molecular formula C15H13N3O2S B2861434 5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-57-2](/img/structure/B2861434.png)
5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. These compounds have shown high antitumor, antibacterial, and anti-inflammatory activities .
Scientific Research Applications
Anticancer Activity
Thiazolopyrimidine derivatives have been extensively studied for their anticancer properties. The structural similarity of thiazolopyrimidine to purine allows it to bind effectively to biological targets, making it a promising scaffold for the design of new anticancer drugs . The active methylene group in these compounds is highly reactive towards various electrophilic reagents, which is essential for functionalization to optimize ligand-target interactions .
Antibacterial Properties
The antibacterial activity of thiazolopyrimidine derivatives is significant in the search for new antimicrobial molecules. These compounds have been tested against various bacterial strains, showing promising results in combating pathogenic microorganisms . The development of new derivatives could lead to effective treatments for infections caused by multidrug-resistant bacteria.
Anti-inflammatory Potential
Thiazolopyrimidine derivatives exhibit anti-inflammatory activities, which can be leveraged in the treatment of chronic inflammatory diseases . Their ability to modulate inflammatory pathways could be crucial in developing new therapeutic agents for conditions such as arthritis and asthma.
Analgesic Effects
The analgesic properties of thiazolopyrimidine derivatives make them candidates for pain management solutions . Research into their mechanism of action could lead to the development of non-opioid analgesics with fewer side effects.
Antioxidant Capabilities
Oxidative stress is implicated in many diseases, and thiazolopyrimidine derivatives have shown antioxidant properties that could help mitigate this stress . Their potential as antioxidants could be explored further for applications in neurodegenerative diseases and aging.
Antimalarial Activity
Thiazolopyrimidine derivatives have also demonstrated antimalarial activity, which is crucial given the global impact of malaria and the resistance to current treatments . The exploration of these compounds could lead to new therapies for malaria prevention and treatment.
Antiviral Applications
The antiviral activity of thiazolopyrimidine derivatives, including against HIV, is another area of interest . Their role in inhibiting viral replication could be pivotal in creating new antiviral drugs.
Enzyme Inhibition
Thiazolopyrimidine derivatives have been studied for their ability to inhibit various enzymes, such as CDKs, which are involved in cell cycle regulation . This property is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease.
Future Directions
Thiazolopyrimidines are a promising class of compounds for the design of new medicines, including anticancer drugs . The ability to readily modify the thiazolopyrimidine moiety by introducing new binding sites makes these compounds extremely useful for optimizing the interaction between the ligand and biological target . Therefore, further studies on the synthesis, characterization, and biological evaluation of such compounds could be a promising direction for future research.
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The reaction mechanism of similar compounds involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-claisen rearrangement .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been associated with high antitumor, antibacterial, and anti-inflammatory activities .
Pharmacokinetics
The active methylene group (c 2 h 2) in 5h-thiazolo[3,2-a]pyrimidin-3(2h)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This could potentially impact the compound’s bioavailability.
Result of Action
Thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary cll cells, displaying excellent anticancer activity and leading to cell death by apoptosis .
Action Environment
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10(11-5-3-2-4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCTNBXNKETEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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